molecular formula C15H15NO4 B13886233 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide

2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B13886233
M. Wt: 273.28 g/mol
InChI Key: TWSCPCATKBOMSI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H15NO4 It is a benzamide derivative, characterized by the presence of hydroxyl and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide typically involves the condensation of 2-hydroxy-4-methoxybenzoic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Ultrasonic irradiation has also been employed to improve the efficiency of the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide is unique due to the specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO4/c1-19-10-7-8-11(13(17)9-10)15(18)16-12-5-3-4-6-14(12)20-2/h3-9,17H,1-2H3,(H,16,18)

InChI Key

TWSCPCATKBOMSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)O

Origin of Product

United States

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